SPhos (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl) is a phosphine ligand derived from biphenyl. It was developed by the Buchwald group to enhance the reactivity of palladium catalysts in cross-coupling reactions []. The significance of SPhos lies in its ability to promote Suzuki coupling reactions involving aryl chlorides, which are typically unreactive with most other phosphine ligands []. Additionally, SPhos offers air-stability, simplifying handling in research settings [].
The key feature of SPhos' structure is the biphenyl backbone with two methoxy groups attached at the 2’ and 6’ positions (refer to Figure 1). The biphenyl group provides rigidity and electronic character to the ligand []. The cyclohexyl groups attached to the phosphorus atom enhance steric bulk, influencing the selectivity of the catalyst []. The methoxy groups contribute electron density to the phosphorus atom, making the palladium complex more nucleophilic and facilitating the oxidative addition step in the catalytic cycle [].
SPhos finds its main application in palladium-catalyzed cross-coupling reactions. Here's an example of a Suzuki coupling reaction using SPhos as a ligand:
(Ph)(X) + R-B(OH)2 --> Ph-R + X-B(OH)2 + Pd(0) (Equation 1)
where Ph is an aryl group, X is a leaving group (Cl, Br, I), R is another aryl or vinyl group, and Pd(0) represents the palladium catalyst complexed with SPhos.
This reaction demonstrates the ability of SPhos to activate aryl chlorides (X = Cl) for coupling with various boronic acid derivatives (R-B(OH)2) []. SPhos is also applicable in other cross-coupling reactions such as Negishi, Stille, Sonogashira, Kumada, and Hiyama couplings, and Heck reactions [].
SPhos functions as a ligand in palladium-catalyzed cross-coupling reactions. It binds to the palladium center, influencing its electronic and steric properties. The electron-donating methoxy groups enhance the nucleophilicity of the palladium complex, facilitating the oxidative addition step where the C-X bond of the aryl halide is cleaved []. Additionally, the steric bulk of the cyclohexyl groups can influence the regioselectivity of the reaction [].
Irritant